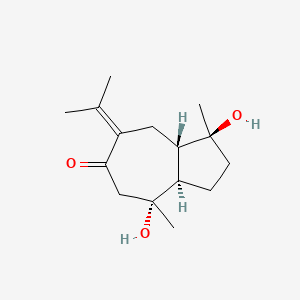

Isozedoarondiol

Description

Isozedoarondiol has been reported in Curcuma phaeocaulis, Curcuma aromatica, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3S,3aS,8R,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m1/s1 |

InChI Key |

TXIKNNOOLCGADE-PAPYEOQZSA-N |

Isomeric SMILES |

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)O)C |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

Synonyms |

zedoarondiol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Sources of Isozedoarondiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozedoarondiol, a sesquiterpenoid compound, has been identified within the rhizomes of select species of the Curcuma genus, a plant family renowned for its rich history in traditional medicine and as a source of bioactive compounds. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the probable anti-inflammatory signaling pathways modulated by this class of compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and Structure Elucidation

The discovery of this compound was first reported in 1987 by a team of researchers led by Masanori Kuroyanagi. In their seminal work published in the Chemical and Pharmaceutical Bulletin, they detailed the isolation and structure elucidation of several sesquiterpenes from the rhizomes of Curcuma aromatica SALISB[1]. Alongside known compounds such as germacrone and curdione, three new sesquiterpenes were identified: this compound, methylzedoarondiol, and neocurdione[1].

The structural determination of this compound was accomplished through a combination of spectroscopic techniques, which are standard practices in the field of natural product chemistry. These methods allowed for the precise mapping of the molecule's atomic composition and stereochemistry.

Natural Sources

This compound has been identified as a constituent of the rhizomes of several species within the Curcuma genus, which belongs to the Zingiberaceae family. The primary natural sources of this compound are:

-

Curcuma aromatica (Wild Turmeric): This species is the original reported source of this compound[1]. The rhizomes of C. aromatica are traditionally used in various medicinal preparations and are known to contain a diverse array of bioactive sesquiterpenoids.

-

Curcuma phaeocaulis : This species is another documented source of this compound. Research on the chemical constituents of C. phaeocaulis has confirmed the presence of this compound among other sesquiterpenoids.

-

Curcuma heyneana : Studies on the rhizomes of this species have also led to the isolation and identification of this compound, further expanding the known natural sources of this compound.

While the presence of this compound has been confirmed in these species, the quantitative yield can vary depending on factors such as geographical location, growing conditions, and the specific extraction and purification methods employed.

Quantitative Data

Precise quantitative yield data for this compound from its natural sources is not extensively reported in the available literature. However, studies on the extraction of essential oils and other constituents from Curcuma species provide a general indication of the yields of sesquiterpenoid-rich fractions.

| Natural Source | Plant Part | Extraction Method | Compound Class Yield (General) | Reference |

| Curcuma aromatica | Rhizomes | Solvent Extraction | Sesquiterpenoid-rich fractions | [1] |

| Curcuma phaeocaulis | Rhizomes | Solvent Extraction | Sesquiterpenoid-rich fractions | Not specified |

| Curcuma heyneana | Rhizomes | Solvent Extraction | Sesquiterpenoid-rich fractions | Not specified |

Note: The table above reflects the general yield of the compound class. Specific percentage yields for this compound are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound, based on the original discovery and general practices for sesquiterpenoid isolation from Curcuma species.

Extraction of Sesquiterpenoids from Curcuma aromatica

The initial step involves the extraction of crude sesquiterpenoid-rich fractions from the dried rhizomes of Curcuma aromatica.

-

Plant Material: Air-dried and powdered rhizomes of Curcuma aromatica.

-

Extraction Solvent: Methanol (MeOH).

-

Procedure:

-

The powdered rhizome material is subjected to repeated extraction with methanol at room temperature.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then partitioned between n-hexane and water to separate nonpolar and polar components. The n-hexane layer, containing the sesquiterpenoids, is collected.

-

The n-hexane extract is further partitioned with a 90% methanol solution to refine the sesquiterpenoid fraction. The 90% methanol layer is retained and concentrated.

-

Isolation of this compound

The isolation of pure this compound from the sesquiterpenoid-rich fraction is achieved through a series of chromatographic techniques.

-

Chromatographic Media: Silica gel and reversed-phase C18 silica gel.

-

Eluents: Gradients of n-hexane, ethyl acetate, and methanol.

-

Procedure:

-

The concentrated 90% methanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles to this compound are pooled.

-

Further purification is achieved by repeated column chromatography on silica gel and/or reversed-phase C18 silica gel, using appropriate solvent systems (e.g., n-hexane/ethyl acetate or methanol/water gradients).

-

The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

X-ray Crystallography: In the original study of the related compound zedoarondiol, X-ray analysis was used to confirm the absolute configuration[1]. This technique could also be applied to this compound if suitable crystals can be obtained.

Putative Anti-Inflammatory Signaling Pathway

While specific studies on the signaling pathways modulated by this compound are limited, research on the structurally similar compound, zedoarondiol, provides significant insights into its potential anti-inflammatory mechanism. Zedoarondiol has been shown to inhibit the production of pro-inflammatory mediators by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

The proposed pathway is as follows:

-

LPS Stimulation: Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

Activation of Downstream Signaling: This binding event triggers a cascade of intracellular signaling events, leading to the activation of both the NF-κB and MAPK pathways.

-

NF-κB Pathway Activation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus.

-

MAPK Pathway Activation: The MAPK pathway involves a series of protein kinases, including ERK, JNK, and p38, which are activated through phosphorylation.

-

Gene Transcription: Once in the nucleus, activated NF-κB and downstream effectors of the MAPK pathway promote the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

-

Inhibition by this compound (putative): this compound is hypothesized to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB. It may also inhibit the phosphorylation of key kinases in the MAPK pathway. This dual inhibition would lead to a significant reduction in the production of pro-inflammatory molecules.

Conclusion

This compound represents a promising bioactive sesquiterpenoid from the Curcuma genus. Its discovery and the elucidation of its chemical structure have paved the way for further investigation into its pharmacological properties. While specific quantitative data on its yield and dedicated studies on its mechanism of action are still emerging, the established protocols for its isolation and the knowledge gained from the closely related compound, zedoarondiol, provide a solid foundation for future research. This technical guide serves as a valuable resource for scientists and professionals in the field, summarizing the current knowledge and providing the necessary methodological framework to advance the study of this compound for potential therapeutic applications.

References

The Putative Biosynthesis of Isozedoarondiol in Curcuma xanthorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of isozedoarondiol, a significant bioactive sesquiterpenoid found in Curcuma xanthorrhiza (Java turmeric). Drawing from established principles of terpenoid biosynthesis and studies on related compounds in the Curcuma genus, this document provides a comprehensive overview of the likely enzymatic steps, intermediate molecules, and relevant experimental methodologies. While the complete pathway in C. xanthorrhiza awaits full experimental elucidation, this guide presents a robust hypothetical framework to direct future research and drug discovery efforts.

Introduction

Curcuma xanthorrhiza is a medicinal plant rich in a variety of bioactive secondary metabolites, including curcuminoids and a diverse array of sesquiterpenoids.[1][2] Among these, this compound, a germacrane-type sesquiterpenoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering approaches to enhance its production and for the discovery of novel biocatalysts.

The biosynthesis of sesquiterpenoids universally originates from the C15 precursor, farnesyl diphosphate (FPP).[3] The immense structural diversity of these compounds arises from the activity of two key enzyme families: terpene synthases (TPS), which catalyze the formation of various cyclic sesquiterpene scaffolds, and cytochrome P450 monooxygenases (CYP450s), which introduce functional groups, primarily hydroxyl groups, onto the hydrocarbon backbone.[4]

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Curcuma xanthorrhiza is hypothesized to proceed through the following key stages, commencing with the universal precursor FPP, which is generated via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Stage 1: Cyclization of Farnesyl Diphosphate (FPP)

The initial and committing step in the pathway is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase. For the formation of germacrane-type sesquiterpenoids like this compound, this enzyme is a germacrene A synthase (GAS) . This enzyme facilitates a complex carbocation-mediated cyclization cascade to produce the characteristic 10-membered ring of the germacrene skeleton.[5][6] While a specific GAS from C. xanthorrhiza has not yet been functionally characterized, GAS enzymes have been identified in other Curcuma species and are known to be pivotal in the biosynthesis of related compounds.[7]

Stage 2: Oxidative Modifications by Cytochrome P450 Monooxygenases

Following the formation of the germacrene A scaffold, a series of oxidative modifications, primarily hydroxylations, are required to yield this compound. These reactions are catalyzed by cytochrome P450 monooxygenases (CYP450s) .[4] Based on the structure of this compound, at least two hydroxylation steps are necessary.

The first of these is likely catalyzed by a germacrene A oxidase (GAO) , a specific type of CYP450 that has been characterized in other sesquiterpene lactone-producing plants.[2][8][9][10] This enzyme would hydroxylate germacrene A. Subsequent hydroxylation at another position, catalyzed by a different CYP450, would lead to the diol structure of this compound. The precise order and specificity of these hydroxylations in C. xanthorrhiza remain to be determined experimentally.

The proposed pathway is visualized in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics, substrate specificity, and product yields for the enzymes directly involved in the this compound biosynthetic pathway in Curcuma xanthorrhiza. The following table summarizes the types of quantitative data that would be essential to collect for a thorough understanding and potential metabolic engineering of this pathway.

| Parameter | Enzyme | Description | Significance |

| Km | Germacrene A Synthase (GAS) | Michaelis constant for FPP. | Indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting its affinity for FPP. |

| kcat | Germacrene A Synthase (GAS) | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time. | Measures the catalytic efficiency of the enzyme. |

| Product Specificity | Germacrene A Synthase (GAS) | The relative amounts of germacrene A and any side products formed. | Determines the efficiency of the initial step and potential metabolic branching. |

| Km | Cytochrome P450s | Michaelis constant for germacrene A and subsequent intermediates. | Reflects the affinity of the hydroxylating enzymes for their respective substrates. |

| kcat | Cytochrome P450s | Turnover number for the hydroxylation reactions. | Measures the efficiency of the oxidative steps. |

| Regiospecificity | Cytochrome P450s | The specific carbon atoms on the germacrene scaffold that are hydroxylated. | Crucial for ensuring the correct formation of this compound. |

| In vivo concentration | This compound & Intermediates | The concentration of pathway intermediates and the final product in different tissues of C. xanthorrhiza. | Provides insights into the metabolic flux and potential rate-limiting steps. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, protein functional characterization, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

This workflow outlines the process of identifying candidate genes encoding the enzymes involved in the this compound pathway.

Protocol:

-

Plant Material and RNA Extraction: Collect fresh rhizome and leaf tissues from Curcuma xanthorrhiza. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

cDNA Library Preparation and Sequencing: Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis. Construct cDNA libraries from high-quality RNA using a commercial kit. Perform high-throughput sequencing on a platform such as Illumina.[11]

-

Transcriptome Assembly and Annotation: After quality control of the raw sequencing reads, perform de novo assembly of the transcriptome. The resulting transcripts (unigenes) are then functionally annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLAST. Conserved domains are identified using InterProScan.

-

Candidate Gene Selection: From the annotated transcriptome, identify putative sesquiterpene synthase (TPS) and cytochrome P450 (CYP450) genes based on homology to known germacrene A synthases and germacrene A oxidases from other plant species.[11]

Functional Characterization of Candidate Terpene Synthase

This protocol describes the heterologous expression and in vitro assay of a candidate germacrene A synthase.

Protocol:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate TPS gene from C. xanthorrhiza cDNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

In Vitro Enzyme Assay: Incubate the purified enzyme in a reaction buffer containing farnesyl diphosphate (FPP) as the substrate and a divalent cation cofactor (typically Mg2+).

-

Product Analysis by GC-MS: Extract the reaction products with an organic solvent (e.g., hexane or diethyl ether). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products by comparing their mass spectra and retention times with those of authentic standards or published data for germacrene A.[12]

Functional Characterization of Candidate Cytochrome P450s

This protocol details the in vitro or in vivo characterization of candidate CYP450s.

Protocol:

-

Gene Cloning and Expression: Clone the full-length coding sequence of the candidate CYP450 gene into a yeast expression vector. Co-transform this vector into a suitable yeast strain along with a vector expressing a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

-

In Vivo Assay (Yeast): Culture the transformed yeast in a medium supplemented with the substrate (germacrene A). After a period of incubation, extract the culture medium and yeast cells with an organic solvent.

-

In Vitro Assay (Microsomes): Alternatively, prepare microsomes from the recombinant yeast culture. Incubate the microsomes with the substrate (germacrene A) and NADPH in a reaction buffer.

-

Product Analysis by LC-MS/MS and NMR: Analyze the extracts from the in vivo or in vitro assays using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the hydroxylated products. For structural elucidation of novel intermediates or the final product, larger scale reactions may be necessary to obtain sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Isolation and Structure Elucidation of this compound

This protocol outlines the general procedure for extracting and identifying this compound from C. xanthorrhiza rhizomes.

Protocol:

-

Extraction: Air-dry and powder the rhizomes of C. xanthorrhiza. Macerate the powder in a suitable organic solvent (e.g., methanol or ethanol) at room temperature. Concentrate the extract under reduced pressure.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: Isolate individual compounds from the active fraction (typically the ethyl acetate fraction for sesquiterpenoids) using a combination of chromatographic techniques, such as vacuum liquid chromatography (VLC), column chromatography (CC) over silica gel or Sephadex LH-20, and preparative thin-layer chromatography (pTLC).[14][15]

-

Structure Elucidation: Determine the chemical structure of the purified compound using spectroscopic methods, including 1D-NMR (1H, 13C), 2D-NMR (COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Compare the obtained data with published literature values for this compound.[16]

Conclusion

The biosynthesis of this compound in Curcuma xanthorrhiza is a compelling area for future research. The putative pathway presented in this guide, starting from farnesyl diphosphate and proceeding through a germacrene A intermediate with subsequent oxidations by cytochrome P450 enzymes, provides a solid foundation for targeted gene discovery and functional characterization. The experimental protocols detailed herein offer a roadmap for researchers to unravel the specific enzymatic machinery responsible for producing this and other valuable sesquiterpenoids in C. xanthorrhiza. Such knowledge will be instrumental in developing biotechnological platforms for the sustainable production of these pharmacologically important natural products.

References

- 1. Human cytochrome P450 enzyme: Significance and symbolism [wisdomlib.org]

- 2. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multifunctional sesquiterpene synthase from Curcuma wenyujin reveals the biosynthetic mechanism of sesquiterpenes with diverse skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification and functional analysis of floral terpene synthase genes in Curcuma alismatifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure elucidation and NMR assignments for curcuminoids from the rhizomes of Curcuma longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tused.org [tused.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Isozedoarondiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozedoarondiol is a naturally occurring sesquiterpenoid compound found in select species of the Curcuma genus. This technical guide provides a summary of its fundamental physicochemical properties. While comprehensive biological data, including detailed experimental protocols and specific signaling pathways, are not extensively available in current scientific literature, this document consolidates the existing information and provides context based on related compounds from its plant sources.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by a guaiane-type skeleton. Its primary identification and characterization data are summarized below.

| Property | Value | Source |

| CAS Number | 108887-68-9 | N/A |

| Molecular Formula | C₁₅H₂₄O₃ | N/A |

| Molecular Weight | 252.35 g/mol | N/A |

| IUPAC Name | (3S,3aS,8R,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | N/A |

| Natural Sources | Curcuma phaeocaulis, Curcuma aromatica | [1][2] |

Biological Context and Potential Activities

Detailed experimental studies, including specific protocols, quantitative biological activity data, and defined signaling pathways for this compound, are limited in the available scientific literature. However, the genus Curcuma is a rich source of bioactive sesquiterpenoids, and studies on extracts and other isolated compounds from Curcuma phaeocaulis and Curcuma aromatica provide a basis for potential areas of investigation for this compound.[1]

Anti-Inflammatory Potential

Sesquiterpenoids isolated from Curcuma phaeocaulis have demonstrated anti-inflammatory properties.[3] A common experimental approach to screen for anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. While specific IC₅₀ values for this compound are not reported, this assay is a standard method for evaluating the anti-inflammatory effects of natural products.[3][4]

Cytotoxic Potential

Various sesquiterpenoids derived from the Curcuma genus have been investigated for their cytotoxic effects against a range of cancer cell lines.[2][5][6] For instance, studies on extracts from Curcuma aromatica have shown cytotoxic activity, which is often mediated through the induction of apoptosis and cell cycle arrest.[6] The evaluation of this compound's potential cytotoxic activity would likely involve standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[2]

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for this compound are not available, this section provides a generalized workflow that researchers could adapt for the isolation and preliminary biological evaluation of this compound based on methodologies reported for similar sesquiterpenoids from Curcuma species.

Signaling Pathways: A Note on the Lack of Data

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. For related compounds from Curcuma, anti-inflammatory effects are often associated with the inhibition of the NF-κB pathway, while cytotoxic effects can involve the induction of mitochondria-mediated apoptotic pathways.[2][6] Further research is required to determine if this compound acts through these or other molecular mechanisms.

Due to the absence of specific data on signaling pathways for this compound, a corresponding DOT language diagram cannot be generated at this time.

Conclusion and Future Directions

This compound is a defined chemical entity with known physicochemical properties and natural origins. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanism of action, and potential therapeutic applications. The information available on related sesquiterpenoids from the Curcuma genus suggests that anti-inflammatory and cytotoxic properties are promising areas for future investigation.

For researchers and drug development professionals, this compound represents an under-investigated natural product. Future studies should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

-

In vitro evaluation of its anti-inflammatory, cytotoxic, and other biological activities to establish a pharmacological profile.

-

Mechanism of action studies to identify specific molecular targets and signaling pathways.

Such research will be crucial in determining the potential of this compound as a lead compound for drug discovery.

References

- 1. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anti-Inflammatory, Anti-Oxidant, and Cytotoxic Activities of Four Curcuma Species and the Isolation of Compounds from Curcuma aromatica Rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Total Synthesis of (−)-Phaeocaulisin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of the standardized extract from Curcuma aromatica Salisb. rhizomes via induction of mitochondria-mediated caspase-dependent apoptotic pathway and p21-mediated G0/G1 cell cycle arrest on human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Isozedoarondiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isozedoarondiol, a sesquiterpenoid compound isolated from the rhizomes of plants such as Curcuma xanthorrhiza and Curcuma zedoaria, has emerged as a molecule of interest for its potential therapeutic properties. Preliminary studies have begun to shed light on its mechanism of action, primarily focusing on its anti-inflammatory and cytoprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's and its related compound zedoarondiol's molecular pathways, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Core Mechanisms of Action

Current research indicates that this compound and its structural analog, zedoarondiol, exert their biological effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation.

Anti-Inflammatory Effects via NF-κB Pathway Modulation (Zedoarondiol)

Zedoarondiol has been shown to possess significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated murine macrophages, zedoarondiol effectively inhibits the production of pro-inflammatory mediators.

Key Findings:

-

Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.

-

Suppression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).

-

Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the protein and mRNA levels.

The underlying mechanism for these effects lies in the ability of zedoarondiol to suppress the phosphorylation of IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This action prevents the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[1]

Signaling Pathway Diagram:

Caption: Zedoarondiol inhibits the NF-κB signaling pathway.

Cytoprotective Effects via Nrf2 Pathway Activation (Zedoarondiol)

Zedoarondiol has demonstrated a protective role against oxidative stress-induced endothelial cell injury. This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Key Findings:

-

Attenuation of human umbilical vein endothelial cell (HUVEC) injury induced by oxidized low-density lipoprotein (ox-LDL).

-

Upregulation of superoxide dismutase (SOD) activity and suppression of malondialdehyde (MDA) and reactive oxygen species (ROS) formation.

-

Induction of nuclear translocation of Nrf2 from the cytoplasm.

-

Increased expression of downstream antioxidant enzymes, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]

By activating the Nrf2 pathway, zedoarondiol enhances the cellular antioxidant defense mechanisms, thereby mitigating the detrimental effects of oxidative stress.

Signaling Pathway Diagram:

Caption: Zedoarondiol activates the Nrf2 antioxidant pathway.

Inhibition of Vascular Smooth Muscle Cell Proliferation via AMPK Pathway (Zedoarondiol)

Zedoarondiol has been found to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by platelet-derived growth factor-BB (PDGF-BB), a key event in the pathogenesis of atherosclerosis. This inhibitory effect is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Key Findings:

-

Suppression of PDGF-BB-induced VSMC proliferation and DNA synthesis.

-

Induction of cell cycle arrest in the G0/G1 phase.

-

Activation of AMPK and its downstream target acetyl-CoA carboxylase (ACC).

-

Inhibition of the phosphorylation of the mammalian target of rapamycin (mTOR) and p70 ribosomal protein S6 kinase (p70S6K).

-

Increased expression of p53 and p21, and decreased expression of cyclin-dependent kinase 2 (CDK2) and cyclin E.

The activation of AMPK by zedoarondiol leads to the downregulation of the pro-proliferative mTOR/p70S6K pathway and the upregulation of the cell cycle inhibitory p53/p21 pathway.

Signaling Pathway Diagram:

Caption: Zedoarondiol inhibits VSMC proliferation via the AMPK pathway.

Inhibition of MMP-1 Expression (this compound)

Preliminary studies on this compound have shown its ability to inhibit the expression of matrix metalloproteinase-1 (MMP-1) in human keratinocytes treated with ultraviolet B (UVB) radiation.[3] MMP-1 is a key enzyme involved in the degradation of collagen and other extracellular matrix components, and its upregulation is associated with photoaging and skin cancer. The precise signaling pathway through which this compound mediates this effect is a subject for further investigation, but it is likely to involve the modulation of upstream signaling cascades such as the MAPK and AP-1 pathways, which are known regulators of MMP-1 expression.

Experimental Workflow Diagram:

Caption: Experimental workflow for MMP-1 expression analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from the preliminary studies on zedoarondiol.

Table 1: Effect of Zedoarondiol on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | NO Production (% of Control) | PGE2 Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) | IL-1β Release (% of Control) |

| Control | 100 | 100 | 100 | 100 | 100 |

| LPS (1 µg/mL) | >500 | >400 | >600 | >700 | >500 |

| LPS + Zedoarondiol (5 µM) | Data not available | Data not available | Data not available | Data not available | Data not available |

| LPS + Zedoarondiol (10 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| LPS + Zedoarondiol (20 µM) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

Note: Specific percentage inhibition values were not available in the provided search results. The table indicates a dose-dependent inhibitory effect.

Table 2: Effect of Zedoarondiol on Nrf2 Pathway Activation in ox-LDL-Treated HUVECs

| Treatment | Nuclear Nrf2 Level (Fold Change) | HO-1 Expression (Fold Change) | NQO1 Expression (Fold Change) |

| Control | 1.0 | 1.0 | 1.0 |

| ox-LDL (100 µg/mL) | ~1.0 | ~1.0 | ~1.0 |

| ox-LDL + Zedoarondiol (5 µM) | Data not available | Data not available | Data not available |

| ox-LDL + Zedoarondiol (10 µM) | Increased | Increased | Increased |

| ox-LDL + Zedoarondiol (20 µM) | Further Increased | Further Increased | Further Increased |

Note: Specific fold-change values were not available in the provided search results. The table indicates a dose-dependent activating effect.

Experimental Protocols

Cell Culture and Treatment for Anti-Inflammatory Assay

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of zedoarondiol for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

-

NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using the BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preliminary studies on this compound and zedoarondiol reveal their potential as multi-target therapeutic agents with significant anti-inflammatory, antioxidant, and anti-proliferative properties. The modulation of key signaling pathways such as NF-κB, Nrf2, and AMPK underscores the diverse molecular mechanisms through which these compounds exert their effects.

Future research should focus on:

-

Elucidating the detailed mechanism of action of this compound, particularly its effects on the MAPK/AP-1 pathway in relation to MMP-1 inhibition.

-

Conducting in vivo studies to validate the therapeutic efficacy of this compound and zedoarondiol in relevant disease models.

-

Performing structure-activity relationship (SAR) studies to optimize the therapeutic potential of these compounds.

-

Investigating the pharmacokinetic and pharmacodynamic profiles of this compound and zedoarondiol.

A deeper understanding of the molecular pharmacology of this compound and its analogs will be crucial for their potential development as novel therapeutic agents for a range of inflammatory and proliferative diseases.

References

Potential Therapeutic Targets of Isozedoarondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent pharmacological studies have identified Isozedoarondiol and its related compound, Zedoarondiol, as promising natural products with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-atherosclerotic applications. This technical guide provides an in-depth overview of the known molecular targets and mechanisms of action of these compounds, presenting key quantitative data and detailed experimental protocols to support further research and drug development efforts. It is important to note that the majority of available research has been conducted on Zedoarondiol, with this compound being a less-studied, yet structurally related, compound.

Core Therapeutic Areas and Molecular Mechanisms

The primary therapeutic utility of Zedoarondiol lies in its potent anti-inflammatory and anti-atherosclerotic effects. These effects are mediated through the modulation of several key signaling pathways and the inhibition of specific molecular targets. This compound has been specifically identified as an inhibitor of Matrix Metalloproteinase-1 (MMP-1).

Anti-Inflammatory Activity of Zedoarondiol

Zedoarondiol exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory cascade, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Zedoarondiol has been shown to inhibit NF-κB activation in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[1][2][3] The suppression of NF-κB activation leads to the downregulation of various pro-inflammatory genes.

Mitogen-Activated Protein Kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), play crucial roles in transducing inflammatory signals. Zedoarondiol has been demonstrated to attenuate the LPS-stimulated phosphorylation of ERK, p38, and JNK in a concentration-dependent manner.[1][2][3] By inhibiting the activation of these kinases, Zedoarondiol further contributes to the suppression of the inflammatory response.

The inhibitory effects of Zedoarondiol on the NF-κB and MAPK pathways result in the reduced expression and production of key pro-inflammatory mediators:

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Zedoarondiol suppresses the protein and mRNA expression of both iNOS and COX-2 in LPS-stimulated macrophages.[1][2]

-

Pro-inflammatory Cytokines: The production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) is significantly inhibited by Zedoarondiol in a dose-dependent manner.[1][2]

Anti-Atherosclerotic Activity of Zedoarondiol

Atherosclerosis is a chronic inflammatory disease of the arteries. Zedoarondiol has shown potential in mitigating atherosclerosis by targeting monocyte migration and adhesion, key events in the formation of atherosclerotic plaques.

The chemokine CXCL12 and its receptor CXCR4 play a crucial role in directing the migration of monocytes to sites of inflammation within blood vessels. Zedoarondiol has been found to decrease monocyte adhesion to endothelial cells by regulating the CXCL12/CXCR4 pathway.[4][5] This regulation leads to a reduction in monocyte migration and adhesion, thereby potentially slowing the progression of atherosclerosis.[4]

The modulation of the CXCL12/CXCR4 axis by Zedoarondiol also leads to the decreased expression of downstream signaling molecules, including phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are involved in cell survival and proliferation.[4]

Inhibition of Matrix Metalloproteinase-1 (MMP-1) by this compound

This compound has been identified as an inhibitor of Matrix Metalloproteinase-1 (MMP-1) expression in UVB-treated human keratinocytes. MMP-1 is a key enzyme involved in the degradation of collagen, and its inhibition is a potential therapeutic strategy for skin aging and other conditions involving extracellular matrix remodeling.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of Zedoarondiol.

| Target | Cell Line | Stimulant | Method | Endpoint | Concentration Range Tested | Result | Reference |

| iNOS Expression | RAW 264.7 | LPS | Western Blot | Protein Level | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| COX-2 Expression | RAW 264.7 | LPS | Western Blot | Protein Level | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| TNF-α Production | RAW 264.7 | LPS | ELISA | Cytokine Concentration | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| IL-6 Production | RAW 264.7 | LPS | ELISA | Cytokine Concentration | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| IL-1β Production | RAW 264.7 | LPS | ELISA | Cytokine Concentration | 25, 50, 100 µM | Dose-dependent inhibition | [1] |

| NF-κB Activation | RAW 264.7 | LPS | EMSA | DNA Binding Activity | 25, 50, 100 µM | Dose-dependent inhibition | [3] |

| ERK Phosphorylation | RAW 264.7 | LPS | Western Blot | Phospho-ERK Level | 25, 50, 100 µM | Dose-dependent decrease | [3] |

| p38 Phosphorylation | RAW 264.7 | LPS | Western Blot | Phospho-p38 Level | 25, 50, 100 µM | Dose-dependent decrease | [3] |

| JNK Phosphorylation | RAW 264.7 | LPS | Western Blot | Phospho-JNK Level | 25, 50, 100 µM | Dose-dependent decrease | [3] |

| Monocyte Adhesion | THP-1 & HUVECs | H₂O₂ | Adhesion Assay | Adhesion Rate | Not specified | Significant reduction | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Determination of Pro-inflammatory Cytokine Production (ELISA)

-

Cell Culture and Treatment: RAW 264.7 macrophages are seeded in 24-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of Zedoarondiol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated from this curve.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment with Zedoarondiol and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, total and phosphorylated forms of ERK, p38, JNK, IκBα, or β-actin (as a loading control).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

NF-κB DNA Binding Activity Assay (EMSA)

-

Nuclear Extract Preparation: Following cell treatment, nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol.

-

EMSA Probe: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a non-radioactive label (e.g., biotin or digoxigenin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by native polyacrylamide gel electrophoresis.

-

Detection: The complexes are transferred to a nylon membrane and detected using a chemiluminescent or colorimetric detection method.

Monocyte Adhesion Assay

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are grown to confluence in 96-well plates. THP-1 monocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

-

Treatment: HUVECs are pre-treated with Zedoarondiol and then stimulated with an inflammatory agent (e.g., H₂O₂) to induce the expression of adhesion molecules.

-

Co-culture: Labeled THP-1 cells are added to the HUVEC monolayer and incubated to allow for adhesion.

-

Washing and Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the adherent cells is measured using a fluorescence plate reader.

-

Data Analysis: The number of adherent monocytes is proportional to the fluorescence intensity.

MMP-1 Expression Inhibition Assay in Human Keratinocytes

-

Cell Culture and Treatment: Human keratinocytes are cultured and pre-treated with various concentrations of this compound. The cells are then exposed to UVB radiation to induce MMP-1 expression.

-

Sample Collection: Both the cell culture medium and cell lysates are collected after a specified incubation period.

-

Analysis: The level of MMP-1 protein in the culture medium can be quantified by ELISA or Western blot. The MMP-1 mRNA expression in the cell lysates can be determined by RT-qPCR.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Zedoarondiol and a general experimental workflow.

Caption: Zedoarondiol's inhibition of NF-κB and MAPK pathways.

Caption: Zedoarondiol's effect on the CXCL12/CXCR4 pathway.

Caption: A generalized workflow for in vitro experiments.

Conclusion

Zedoarondiol and the related compound this compound represent promising candidates for the development of novel therapeutics for inflammatory diseases and atherosclerosis. The well-defined mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, the modulation of the CXCL12/CXCR4 axis, and the inhibition of MMP-1, provide a strong foundation for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these potent natural compounds.

References

- 1. Zedoarondiol isolated from the rhizoma of Curcuma heyneana is involved in the inhibition of iNOS, COX-2 and pro-inflammatory cytokines via the downregulation of NF-kappaB pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Zedoarondiol inhibits atherosclerosis by regulating monocyte migration and adhesion via CXCL12/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zedoarondiol inhibits monocyte adhesion and expression of VCAM and ICAM in endothelial cells induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Guaiane Sesquiterpenes: From Phytochemistry to Pharmacological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guaiane sesquiterpenes, a significant class of bicyclic sesquiterpenoids characterized by a hydroazulene skeleton, have garnered substantial interest in the scientific community due to their diverse chemical structures and wide-ranging pharmacological activities. These natural products, predominantly found in plants of the Asteraceae family, exhibit promising potential for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on guaiane sesquiterpenes, focusing on their chemical diversity, biological activities, and underlying mechanisms of action.

Chemical Diversity and Classification

Guaiane sesquiterpenes are structurally characterized by a 5/7 fused ring system. They are biosynthesized from farnesyl pyrophosphate (FPP) via germacrane intermediates. The core guaiane skeleton can be extensively modified through oxidation, hydroxylation, esterification, and other enzymatic reactions, leading to a vast array of derivatives. These are broadly classified into several subtypes, including guaianolides (possessing a lactone ring), chlorinated guaianolides, and dimeric guaiane sesquiterpenes.

Pharmacological Activities: A Quantitative Overview

Guaiane sesquiterpenes have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of numerous guaiane sesquiterpenes have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorohyssopifolin A | HL-60 (Leukemia) | 1.2 | [1][2] |

| Chlorohyssopifolin C | HL-60 (Leukemia) | 2.5 | [1][2] |

| Chlorohyssopifolin D | HL-60 (Leukemia) | 1.8 | [1][2] |

| Linichlorin A | HL-60 (Leukemia) | 7.5 | [1][2] |

| Chlorohyssopifolin A | U-937 (Lymphoma) | 2.1 | [1][2] |

| Chlorohyssopifolin C | U-937 (Lymphoma) | 3.2 | [1][2] |

| Chlorohyssopifolin D | U-937 (Lymphoma) | 2.9 | [1][2] |

| Linichlorin A | U-937 (Lymphoma) | 8.1 | [1][2] |

| Artemisacrolide B | Huh7 (Hepatoma) | 8.2 | [3] |

| Artemisacrolide E | Huh7 (Hepatoma) | 9.0 | [3] |

| Aquisinenoid C | MCF-7 (Breast Cancer) | 2.83 | [4] |

| Aquisinenoid C | MDA-MB-231 (Breast Cancer) | 1.55 | [4] |

Table 1: Anticancer Activity of Selected Guaiane Sesquiterpenes

Anti-inflammatory Activity

The anti-inflammatory potential of guaiane sesquiterpenes is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Cell Line | IC50 (µM) | Reference |

| Indicanone | RAW 264.7 | 9.3 | [5] |

| 4-guaien-11-ol | RAW 264.7 | 7.2 | [6] |

| 5-guaien-11-ol | RAW 264.7 | 8.1 | [6] |

| Undulatumoside A | RAW 264.7 | 16.4 | [6] |

| Phaeocaulisin A | RAW 264.7 | < 2 | [7] |

| Phaeocaulisin B | RAW 264.7 | < 2 | [7] |

| Biscogniauxiaol A | RAW 264.7 | 4.60 | [8] |

| Biscogniauxiaol B | RAW 264.7 | 20.00 | [8] |

| Biscogniauxiaol G | RAW 264.7 | 10.10 | [8] |

Table 2: Anti-inflammatory Activity of Selected Guaiane Sesquiterpenes

Neuroprotective Activity

The neuroprotective effects of guaiane sesquiterpenes have been investigated in various in vitro models of neuronal damage. A common model involves inducing oxidative stress in human neuroblastoma SH-SY5Y cells.

| Compound | Cell Line | Assay Conditions | Activity | Reference |

| Stelleraguaianone B | SH-SY5Y | H₂O₂-induced damage | 71.62% cell viability at 12.5 µM | [9] |

| Daphne A | SH-SY5Y | H₂O₂-induced damage | 78.42% cell viability at 25 µM | [10] |

| Daphne D | SH-SY5Y | H₂O₂-induced damage | 79.34% cell viability at 25 µM | [10] |

| Cinnamigone A | Primary cortical neurons | NMDA-induced toxicity | Moderate neuroprotection | [11] |

| Cinnamigone B | Primary cortical neurons | NMDA-induced toxicity | Moderate neuroprotection | [11] |

Table 3: Neuroprotective Activity of Selected Guaiane Sesquiterpenes

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the isolation, characterization, and biological evaluation of guaiane sesquiterpenes.

Bioassay-Guided Isolation and Fractionation

Bioassay-guided fractionation is a common strategy to isolate active compounds from natural sources.[12][13]

-

Extraction: The dried and powdered plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Bioassay of Crude Extracts: The crude extracts are screened for the desired biological activity (e.g., cytotoxicity, anti-inflammatory activity).

-

Fractionation: The most active crude extract is subjected to fractionation using techniques like column chromatography over silica gel or Sephadex LH-20.

-

Bioassay of Fractions: Each fraction is tested for biological activity to identify the active fractions.

-

Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column, to yield pure compounds.

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[14][15][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Incubation: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

The Griess assay is used to measure the production of nitric oxide (NO) by macrophages.[17][18][19]

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Griess Reaction: A sample of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[20][21][22][23]

-

Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.

-

Cell Harvesting and Washing: The cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathways like NF-κB.[24][25][26]

-

Protein Extraction: Cells are treated with the test compound and/or a stimulant (e.g., LPS) and then lysed to extract total protein or nuclear and cytoplasmic fractions.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p65, IκBα, phospho-IκBα).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of guaiane sesquiterpenes are often attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many sesquiterpene lactones, including guaianolides, have been shown to inhibit this pathway.[27][28][29][30] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety present in many of these compounds. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.

Caption: NF-κB signaling pathway and its inhibition by guaiane sesquiterpenes.

Induction of Apoptosis

The anticancer activity of many guaiane sesquiterpenes is linked to their ability to induce apoptosis, or programmed cell death.[1][2][9][10] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some guaianolides have been shown to induce the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.

Caption: Intrinsic and extrinsic apoptosis pathways modulated by guaiane sesquiterpenes.

Experimental Workflow Visualization

The process of discovering and characterizing bioactive guaiane sesquiterpenes from natural sources follows a logical workflow, from plant collection to the identification of pure, active compounds.

Caption: Bioassay-guided isolation workflow for guaiane sesquiterpenes.

Conclusion and Future Perspectives

Guaiane sesquiterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. Future research should focus on the synthesis of novel derivatives to improve potency and selectivity, as well as in-depth preclinical and clinical studies to validate their therapeutic efficacy and safety. The continued exploration of the vast chemical space of guaiane sesquiterpenes holds great promise for the development of next-generation pharmaceuticals.

References

- 1. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]

- 2. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly oxygenated guaiane-type sesquiterpene lactones from Artemisia sacrorum and their antihepatoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of new guaiane type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guaiane-type sesquiterpenes from Curcuma phaeocaulis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Guaiane-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guaiane-type sesquiterpenoids from the roots of Stellera chamaejasme L. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of guaiane-type sesquiterpenoids from the roots of Daphne genkwa with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. Apoptosis Assay Using Annexin V-FITC and Propidium Iodide (PI) Dual Staining [bio-protocol.org]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. researchgate.net [researchgate.net]

- 26. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Isozedoarondiol: A Technical Guide on its Role in Traditional Medicine and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozedoarondiol, a sesquiterpenoid compound, has garnered scientific interest due to its presence in medicinal plants with a long history of use in traditional medicine. This technical guide provides a comprehensive overview of this compound, focusing on its origins in traditional herbal remedies, its demonstrated anti-inflammatory properties, and the underlying molecular mechanisms. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Traditional Medicine Context

This compound is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza (Javanese Turmeric) and Curcuma phaeocaulis (Zedoary).[1] Both plants are prominent in traditional medicine systems, particularly in Southeast Asia and China, for treating a wide array of ailments.

The rhizomes of Curcuma xanthorrhiza are traditionally used to address conditions such as arthritis, liver disorders, and inflammatory skin conditions.[2][3] Its applications in traditional Indonesian medicine, known as "Jamu," are extensive, where it is used to alleviate symptoms of inflammation and pain.[4] Similarly, Curcuma phaeocaulis has a history of use in Traditional Chinese Medicine to invigorate blood circulation, move 'Qi', and alleviate pain, often associated with inflammatory conditions.[1][5] The anti-inflammatory and analgesic properties attributed to these plants in traditional practices have prompted scientific investigation into their bioactive constituents, leading to the identification of compounds like this compound.

Anti-inflammatory Role of this compound

Scientific studies have begun to validate the traditional use of the source plants by demonstrating the anti-inflammatory activity of their isolated compounds. This compound has been shown to exhibit notable anti-inflammatory effects, particularly in the context of skin inflammation.

A key finding is the ability of this compound to inhibit the expression of Matrix Metalloproteinase-1 (MMP-1) in human keratinocytes treated with UVB radiation.[6] MMP-1 is a collagenase that plays a crucial role in the breakdown of extracellular matrix during inflammation and photoaging. By inhibiting its expression, this compound can potentially mitigate the damaging effects of UVB-induced inflammation in the skin.

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in publicly available literature, its inhibitory effect on MMP-1 expression provides a clear mechanism for its anti-inflammatory action. Further quantitative studies are warranted to fully characterize its potency.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the data primarily pertains to its cytotoxic effects on cancer cell lines, which is often assessed alongside anti-inflammatory potential.

| Cell Line | Assay Type | Parameter | Value | Reference |

| KG-1a (Human leukemia) | MTT Assay | IC50 | > 100 µg/mL | [6] |

| MOLT-4 (Human leukemia) | MTT Assay | IC50 | 49 µg/mL | [6] |

This table will be updated as more specific anti-inflammatory quantitative data becomes available.

Postulated Signaling Pathways

The inhibition of MMP-1 expression by this compound suggests its modulation of upstream signaling pathways that are critical in the inflammatory response. While direct studies on this compound's effects on these pathways are limited, based on the known regulation of MMP-1 and the mechanisms of similar natural compounds, it is postulated that this compound may interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

These pathways are central to the inflammatory process, and their activation by stimuli like UVB radiation leads to the transcription of pro-inflammatory mediators, including MMPs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Human epidermal keratinocytes (HaCaT) are a suitable model.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours prior to treatment.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.

-

Expose the cells to UVB radiation (e.g., 30 mJ/cm²).

-

Incubate the cells for a specified period (e.g., 24-48 hours) before proceeding with further assays.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.

-

Procedure:

-

Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well at a 1:10 dilution.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

MMP-1 Expression Analysis (ELISA)

This protocol details the quantification of secreted MMP-1 in the cell culture supernatant.

-

Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Use a commercial Human MMP-1 ELISA kit and follow the manufacturer's instructions.

-

Briefly, add the collected supernatants and standards to the wells of a microplate pre-coated with an anti-human MMP-1 antibody.

-

Incubate to allow MMP-1 to bind.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated anti-human MMP-1 antibody and incubate.

-

Wash the wells and add streptavidin-HRP.

-

Wash again and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Determine the concentration of MMP-1 in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

This compound, a sesquiterpenoid derived from traditionally used medicinal plants, demonstrates clear anti-inflammatory potential through the inhibition of MMP-1 expression. This activity provides a scientific basis for the traditional uses of Curcuma xanthorrhiza and Curcuma phaeocaulis in treating inflammatory conditions.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of various inflammatory markers.

-

Signaling Pathway Elucidation: Conducting detailed studies to confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation.

-

Synergistic Effects: Investigating potential synergistic anti-inflammatory effects of this compound with other compounds from its source plants.

A deeper understanding of this compound's pharmacological profile will be instrumental in its potential development as a novel therapeutic agent for inflammatory diseases.

References

- 1. 1stchineseherbs.com [1stchineseherbs.com]

- 2. Javanese Turmeric (Curcuma xanthorrhiza Roxb.): Ethnobotany, Phytochemistry, Biotechnology, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Vinegar-processed Curcuma phaeocaulis promotes anti-angiogenic activity and reduces toxicity in zebrafish and rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Isolation and purification of Isozedoarondiol using column chromatography

Reference ID: AN-ISOZED-CC-001 Compound: Isozedoarondiol Source: Rhizomes of Curcuma aromatica Salisb. or Curcuma phaeocaulis Technique: Column Chromatography Audience: Researchers, scientists, and drug development professionals.

Introduction